1-fluoro-3-isothiocyanato-5-Methylbenzene

Vue d'ensemble

Description

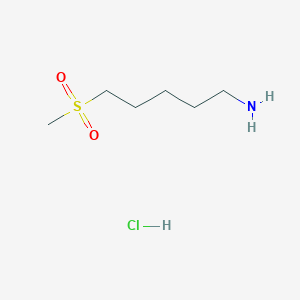

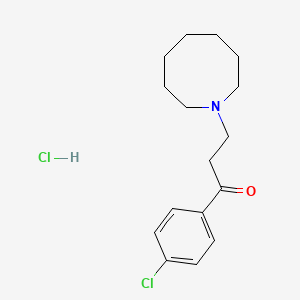

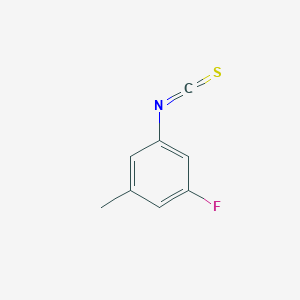

1-Fluoro-3-isothiocyanato-5-Methylbenzene, also known as FITC, is a fluorescent dye that has become one of the most commonly used biochemical labels for identifying and tracking molecules in biological systems. It has a linear formula of C8H6FNS .

Molecular Structure Analysis

The molecular structure of 1-Fluoro-3-isothiocyanato-5-Methylbenzene consists of a benzene ring with a fluorine atom, an isothiocyanato group, and a methyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name.Applications De Recherche Scientifique

Organometallic Chemistry and Catalysis

- Fluorobenzene derivatives, including 1-fluoro-3-isothiocyanato-5-methylbenzene, are increasingly recognized for their versatility in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly binding to metal centers. This property allows them to serve as non-coordinating solvents or readily displaced ligands in catalytic processes (Pike, Crimmin, & Chaplin, 2017).

Synthesis and Chemical Reactions

- The synthesis of fluorobenzene derivatives involves selective reactions, such as the practical syntheses of 4-fluoro-2-(methylthio)benzylamine, which is achieved through regioselective metallation and nucleophilic aromatic substitution. These methods highlight the strategic use of fluorobenzene derivatives in designing compounds for further functionalization (Perlow et al., 2007).

Molecular Dynamics and Quantum Chemical Studies

- Molecular dynamic simulation and quantum chemical calculations have been employed to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron. These studies provide insights into the interactions between fluorobenzene derivatives and metal surfaces, underscoring their potential in material science applications (Kaya et al., 2016).

Enantioselective Synthesis

- Research into the enantioselective synthesis of α-fluoro-β(3)-amino esters demonstrates the ability to obtain high yields and diastereomeric ratios. This method does not rely on chiral pool α-amino acids, offering a pathway to synthesize enantiopure α-fluoro-β(3)-amino acids with diverse side chains. Such advancements illustrate the role of fluorobenzene derivatives in developing novel synthetic methodologies (Duggan, Johnston, & March, 2010).

Biodegradation and Environmental Chemistry

- The biodegradation studies of difluorobenzenes by strains like Labrys portucalensis provide insights into the environmental fate and microbial degradation of fluorinated compounds. Such research contributes to understanding the ecological impact and potential bioremediation strategies for fluorinated pollutants (Moreira et al., 2009).

Mécanisme D'action

Biochemical Pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-fluoro-3-isothiocyanato-5-methylbenzene . These factors can include pH, temperature, and the presence of other molecules in the environment.

Propriétés

IUPAC Name |

1-fluoro-3-isothiocyanato-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-6-2-7(9)4-8(3-6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMUHIIOUDVJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

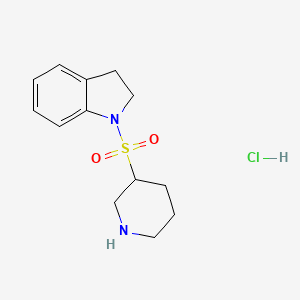

![Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride](/img/structure/B1380095.png)

![Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate](/img/structure/B1380101.png)

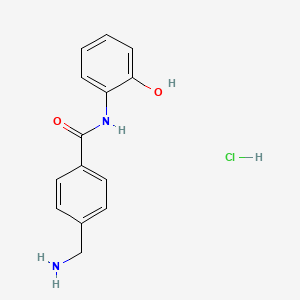

![4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1380104.png)

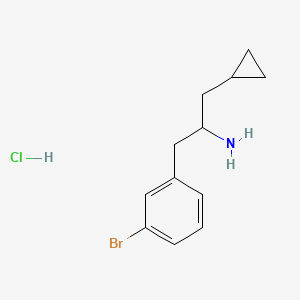

![N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1380108.png)